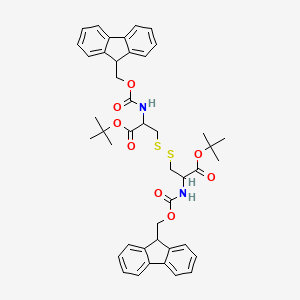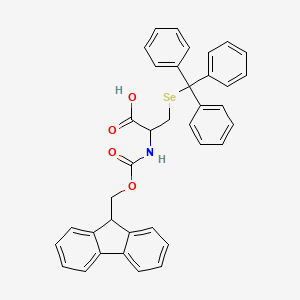![molecular formula C61H45NSi B13388178 N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)
N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluoren-2-amine core with triphenyl and triphenylsilyl substituents, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, which is used to form the biphenyl and triphenylsilyl groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium acetate, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various hydrofluorene compounds .
Aplicaciones Científicas De Investigación
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism by which N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylamine: Known for its use in OLEDs and other electronic applications.
Fluoren-2-amine: A simpler analog with fewer substituents, used in basic organic synthesis.
Triphenylsilyl derivatives: Compounds with similar silyl groups, used in various chemical reactions and materials science.
Uniqueness
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine stands out due to its combination of triphenyl and triphenylsilyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in the design of advanced materials and electronic devices .
Propiedades
Fórmula molecular |
C61H45NSi |
|---|---|
Peso molecular |
820.1 g/mol |
Nombre IUPAC |
N,9,9-triphenyl-N-[4-(4-triphenylsilylphenyl)phenyl]fluoren-2-amine |
InChI |
InChI=1S/C61H45NSi/c1-7-21-48(22-8-1)61(49-23-9-2-10-24-49)59-34-20-19-33-57(59)58-44-41-52(45-60(58)61)62(50-25-11-3-12-26-50)51-39-35-46(36-40-51)47-37-42-56(43-38-47)63(53-27-13-4-14-28-53,54-29-15-5-16-30-54)55-31-17-6-18-32-55/h1-45H |
Clave InChI |
OOKXQZSUWOKITF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)
![(2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic Acid](/img/structure/B13388130.png)

![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride](/img/structure/B13388138.png)
![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine](/img/structure/B13388149.png)


![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)


